
1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrole derivatives. For instance, starting with 3-methylpyrrole, it can be reacted with ethyl alcohol and an oxidizing agent to form the desired compound . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to participate in electrophilic and nucleophilic reactions, which can alter the function of biological molecules. Specific pathways and targets depend on the context of its use, such as its role in antimicrobial activity or as a chemical intermediate.
類似化合物との比較
1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives:
1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
1H-pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: Another pyrrole derivative with different substituents.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-ethyl-3-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-3-9-5-4-6(2)7(9)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChIキー |
RCNNSARCYIZEJB-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=C1C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


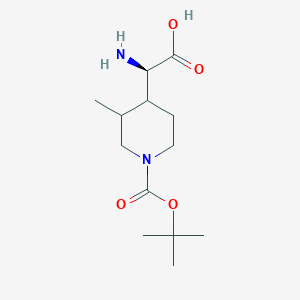


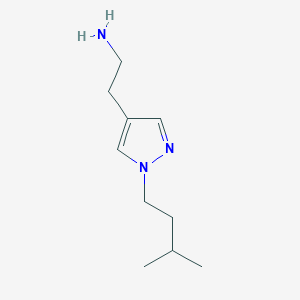
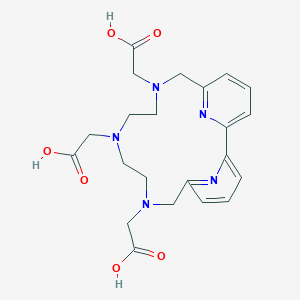
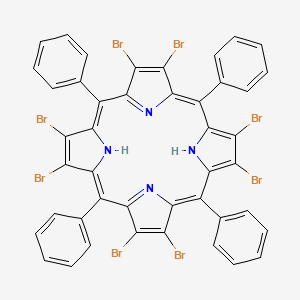
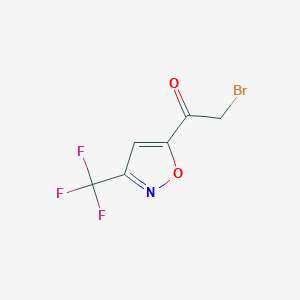

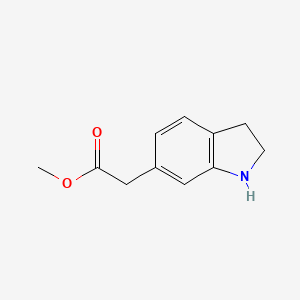
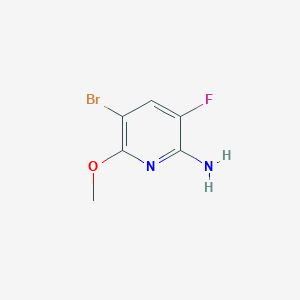
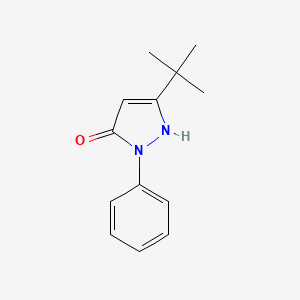
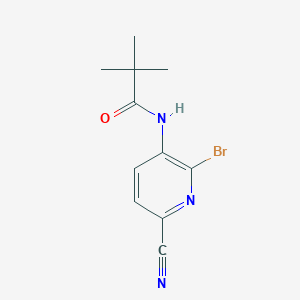
![(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B15225464.png)

